N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H20BrNO2 and its molecular weight is 326.234. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lithiation and Electrophilic Quenching Techniques
N-Boc-1,2,3,4-tetrahydroisoquinoline derivatives are synthesized through lithiation and subsequent electrophilic quenching. This method has been optimized for the efficient synthesis of 1-substituted tetrahydroisoquinolines, crucial for producing racemic alkaloids like salsolidine, carnegine, norlaudanosine, and laudanosine (Li et al., 2013). Similarly, the alkylation of N-Boc-1,2,3,4-tetrahydroisoquinolines in the 1-position demonstrates an application in synthesizing isoquinoline alkaloids, showcasing the method's versatility and efficiency (Coppola, 1991).
Synthesis of Tetrahydroquinolines and Quinolines
Base-promoted regioselective synthesis of 1,2,3,4-tetrahydroquinolines and quinolines from N-Boc-3-piperidone is another application, highlighting the method's ability to introduce various functional groups and achieve nucleus creation through new bond formations. This technique extends to the synthesis of fused tetrahydroquinolines, demonstrating the broad applicability of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline derivatives in constructing complex heterocyclic compounds (Shally et al., 2019).
Catalytic Intramolecular Asymmetric Reductive Amination
The one-pot N-Boc deprotection and catalytic intramolecular reductive amination protocol leverages N-Boc-protected tetrahydroisoquinoline intermediates for synthesizing enantiomerically pure tetrahydroisoquinoline alkaloids. This method underscores the strategic use of iodine-bridged dimeric iridium complexes to achieve high stereoselectivity and yield under mild reaction conditions, highlighting the intermediate's role in pharmaceutical drug synthesis (Zhou et al., 2017).
Solid-phase Synthesis Techniques
N-Boc-protected tetrahydroisoquinoline carboxylic acids serve as starting materials in solid-phase synthesis, illustrating the tetrahydroisoquinoline ring system's preparation using nucleophile-sensitive resin. This method exemplifies the adaptability of N-Boc-protected amino acids in synthesizing compounds with the tetrahydroisoquinoline ring system, useful for drug discovery and development processes (Bunin et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline are the programmed cell death-1 (PD-1) and its primary ligand programmed cell death-ligand 1 (PD-L1) . These are immune checkpoint proteins that normally serve to limit autoimmunity and terminate an ongoing immune response .
Mode of Action
This compound acts as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint axis . It blocks the interaction of PD-1 with PD-L1 on tumor cells, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it reinvigorates exhausted immune cells of both the innate and adaptive immune systems .
Result of Action
The result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers .
Analyse Biochimique
Biochemical Properties
N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline is frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . The nature of these interactions involves the compound acting as a reagent in the formation of carbon-carbon bonds, a key process in the synthesis of complex organic molecules.
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Related 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their inhibitory activity against the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway . This suggests that this compound may also interact with cellular processes in a similar manner.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to inhibit the PD-1/PD-L1 protein-protein interaction (PPI) in a homogenous time-resolved fluorescence resonance energy transfer assay . This suggests that this compound may also exert its effects at the molecular level through similar interactions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been used in dipeptide synthesis, giving satisfactory yields in 15 minutes . This suggests that this compound may also exhibit similar temporal effects in laboratory settings.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Given its use in cross-coupling reactions, it may interact with enzymes or cofactors involved in these processes .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its potential role in inhibiting the PD-1/PD-L1 pathway , it may be localized to areas of the cell where this pathway is active.
Propriétés
IUPAC Name |
tert-butyl 6-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYPQVWVZKITBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622867-53-2 | |
Record name | N-Boc-6-bromomethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.